1-(3-Ethoxy-2-(trifluoromethyl)phenyl)propan-1-one
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Overview
Description
1-(3-Ethoxy-2-(trifluoromethyl)phenyl)propan-1-one is an organic compound with the molecular formula C12H13F3O2 It is characterized by the presence of an ethoxy group, a trifluoromethyl group, and a phenyl ring attached to a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Ethoxy-2-(trifluoromethyl)phenyl)propan-1-one typically involves the reaction of 3-ethoxy-2-(trifluoromethyl)benzaldehyde with a suitable reagent to introduce the propanone moiety. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, followed by oxidation to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
1-(3-Ethoxy-2-(trifluoromethyl)phenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethoxy and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-(3-Ethoxy-2-(trifluoromethyl)phenyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of agrochemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1-(3-Ethoxy-2-(trifluoromethyl)phenyl)propan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can influence its binding to enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(3-Trifluoromethylphenyl)-2-propanone: Similar structure but lacks the ethoxy group.
1-(3-Ethoxy-2-(trifluoromethylthio)phenyl)propan-2-one: Contains a trifluoromethylthio group instead of a trifluoromethyl group
Uniqueness
1-(3-Ethoxy-2-(trifluoromethyl)phenyl)propan-1-one is unique due to the presence of both ethoxy and trifluoromethyl groups, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C12H13F3O2 |
---|---|
Molecular Weight |
246.22 g/mol |
IUPAC Name |
1-[3-ethoxy-2-(trifluoromethyl)phenyl]propan-1-one |
InChI |
InChI=1S/C12H13F3O2/c1-3-9(16)8-6-5-7-10(17-4-2)11(8)12(13,14)15/h5-7H,3-4H2,1-2H3 |
InChI Key |
CBVZUCABNNXLIR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C(=CC=C1)OCC)C(F)(F)F |
Origin of Product |
United States |
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